molecular formula C9H12OS B14837739 3-Ethyl-2-(methylthio)phenol

3-Ethyl-2-(methylthio)phenol

Cat. No.: B14837739
M. Wt: 168.26 g/mol
InChI Key: KONHWVXNJWSESK-UHFFFAOYSA-N
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Description

3-Ethyl-2-(methylthio)phenol is a sulfur-containing phenolic compound characterized by an ethyl group at the 3-position and a methylthio (–SCH₃) group at the 2-position of the phenol ring. The methylthio group is a key functional moiety, known to influence electronic properties and reactivity via sulfur’s electron-donating effects, while the ethyl substituent may enhance lipophilicity compared to smaller alkyl groups.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

3-ethyl-2-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

KONHWVXNJWSESK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 2-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-(methylthio)phenol

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol)

The reaction mixture is heated under reflux, allowing the ethyl group to attach to the phenol ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding phenol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones

    Reduction: Formation of phenol derivatives

    Substitution: Formation of halogenated or nitrated phenol derivatives

Scientific Research Applications

3-Ethyl-2-(methylthio)phenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with enzymes and proteins through its phenolic and methylthio groups. These interactions can lead to the modulation of enzyme activity or the inhibition of microbial growth. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Below is a comparison of 3-Ethyl-2-(methylthio)phenol with structurally related compounds, focusing on substituent positions, functional groups, and inferred physicochemical properties:

Compound Substituents CAS Number Key Properties
This compound 3-Ethyl, 2-methylthio Not specified Higher lipophilicity (ethyl group); electron-rich aromatic ring (methylthio group).
2-(Methylthio)phenol 2-Methylthio 1073-29-6 Lower steric hindrance; reduced lipophilicity (no ethyl group).
2-(Ethylthio)phenol 2-Ethylthio (–S–CH₂CH₃) Mentioned Increased steric bulk and lipophilicity compared to methylthio analogs.
3-Amino-2-methylphenol 3-Amino (–NH₂), 2-Methyl 53222-92-7 Polar amino group enhances solubility; distinct reactivity (e.g., acylation).
Phenol, 3,5-dimethyl-4-(methylthio)-, methylcarbamate 3,5-Dimethyl, 4-methylthio, carbamate 2032-65-7 Carbamate group adds toxicity (e.g., insecticidal use); steric crowding.

Electronic and Reactivity Differences

  • Methylthio (–SCH₃) vs. Ethylthio (–SCH₂CH₃): The methylthio group in this compound donates electrons more effectively than a hydroxyl group (–OH), reducing the phenol’s acidity compared to unsubstituted phenol (pKa ~10 vs. ~9.95 for phenol ).
  • Ethyl vs. Methyl Substituents: The 3-ethyl group in the target compound increases hydrophobicity, which could enhance membrane permeability in biological systems compared to 2-(methylthio)phenol. This property is critical in applications like agrochemicals or drug design .

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